molecular formula C14H13BrF2N2O B2694693 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide CAS No. 1825589-68-1

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide

货号 B2694693
CAS 编号: 1825589-68-1
分子量: 343.172
InChI 键: GAUSETUQCVLVJJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide, also known as BMS-986177, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

作用机制

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. By inhibiting TYK2, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide can modulate cytokine signaling and reduce inflammation, making it a promising therapeutic agent for inflammatory diseases.
Biochemical and Physiological Effects
2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been shown to reduce inflammation and improve disease symptoms in animal models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. Additionally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been shown to reduce cytokine levels in the blood, indicating that it is modulating cytokine signaling as intended.

实验室实验的优点和局限性

One advantage of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is its selectivity for TYK2, which reduces the risk of off-target effects. Additionally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has a favorable safety profile, making it a promising candidate for further development. However, one limitation of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is its relatively low yield in the synthesis process, which may make it difficult to scale up for commercial production.

未来方向

For 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide include further preclinical studies to evaluate its efficacy in treating inflammatory diseases, as well as clinical trials to assess its safety and efficacy in humans. Additionally, research could focus on optimizing the synthesis method to increase the yield of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide and reduce production costs. Finally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide could be evaluated for its potential to treat other diseases that are characterized by inflammation, such as multiple sclerosis and lupus.
In conclusion, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is a promising small molecule inhibitor that has shown efficacy in preclinical studies for the treatment of various inflammatory diseases. Its selectivity for TYK2 and favorable safety profile make it a promising candidate for further development, and future research should focus on optimizing its synthesis method and evaluating its potential to treat other diseases.

合成方法

The synthesis of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide involves the reaction of 3-bromo-2,6-difluoroaniline with 1-cyanocyclobutylamine, followed by the addition of N-methylacetamide. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified through column chromatography. The overall yield of the synthesis is approximately 30%.

科学研究应用

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown efficacy in treating various diseases, including inflammatory bowel disease, psoriasis, and rheumatoid arthritis. Additionally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

属性

IUPAC Name

2-(3-bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrF2N2O/c1-19(14(8-18)5-2-6-14)12(20)7-9-11(16)4-3-10(15)13(9)17/h3-4H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUSETUQCVLVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=C(C=CC(=C1F)Br)F)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。